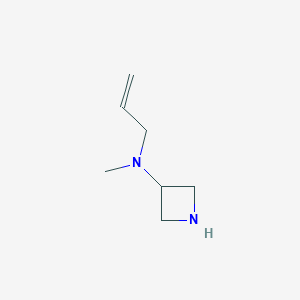n-Allyl-N-methylazetidin-3-amine
CAS No.:
Cat. No.: VC18152452
Molecular Formula: C7H14N2
Molecular Weight: 126.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H14N2 |
|---|---|
| Molecular Weight | 126.20 g/mol |
| IUPAC Name | N-methyl-N-prop-2-enylazetidin-3-amine |
| Standard InChI | InChI=1S/C7H14N2/c1-3-4-9(2)7-5-8-6-7/h3,7-8H,1,4-6H2,2H3 |
| Standard InChI Key | JNXOVBRYZAEXRC-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC=C)C1CNC1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
n-Allyl-N-methylazetidin-3-amine consists of an azetidine core (a four-membered saturated ring with one nitrogen atom) substituted at the nitrogen atom with a methyl group and at the 3-position with an allyl group. The molecular formula is C₇H₁₄N₂, with a molecular weight of 126.20 g/mol. The strained azetidine ring contributes to its reactivity, while the allyl group introduces sites for further functionalization (e.g., cycloadditions or polymerizations) .
Table 1: Key Physicochemical Properties
The estimated boiling point reflects the increased molecular complexity compared to simpler amines like N-Allylmethylamine (65°C) . The allyl group’s electron-rich double bond may participate in conjugation or addition reactions, while the methyl group enhances lipophilicity .
Synthesis Pathways
Cyclization of β-Halo Amides
Azetidines are commonly synthesized via cyclization of β-halo amides or β-hydroxy amides. For example, EP0116432A2 describes the preparation of N-substituted azetidin-2-ones through cyclization of β-hydroxy amides using bases like lithium hexamethyldisilazide (LiHMDS). Adapting this method, n-Allyl-N-methylazetidin-3-amine could be synthesized via:
-
Alkylation of Azetidin-3-amine:
-
Tsuji-Trost Allylation:
Palladium-catalyzed allylation of a pre-formed azetidine amine using allylic carbonates or bromides, as demonstrated in the synthesis of allyl amines . This method offers regioselectivity and mild conditions (e.g., room temperature, acetonitrile solvent) .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (Estimated) |
|---|---|---|
| N-Alkylation | Allyl bromide, K₂CO₃, DMF | 60–75% |
| Cyclization | LiHMDS, −50°C, THF | 50–65% |
| Deprotection | HCl (aq.), MeOH | >90% |
Reactivity and Functionalization
Ring-Opening Reactions
The strained azetidine ring undergoes ring-opening under acidic or nucleophilic conditions. For instance, reaction with hydrochloric acid may yield γ-chloro amines, while nucleophiles like thiols could generate sulfhydryl derivatives .
Allyl Group Utilization
The allyl moiety enables diverse transformations:
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
-
Polymerization: Radical-initiated polymerization for hydrogel synthesis .
-
Epoxidation: Reaction with m-chloroperbenzoic acid (mCPBA) to form epoxides.
Pharmaceutical and Industrial Applications
Drug Discovery
Azetidines are prized in medicinal chemistry for their conformational rigidity and bioavailability. n-Allyl-N-methylazetidin-3-amine could serve as:
-
Neurological Agents: Analogous spirocyclic azetidines exhibit blood-brain barrier penetration .
-
Antifungal Compounds: Allyl amines are known pharmacophores .
Polymer Chemistry
The allyl group facilitates cross-linking in polymer networks, useful in drug delivery systems or coatings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume